Cyclopropanamine, 2-fluoro-2-phenyl-, (1R,2R)-rel-
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Overview
Description
Cyclopropanamine, 2-fluoro-2-phenyl-, (1R,2R)-rel- is a chemical compound characterized by a cyclopropane ring substituted with an amine group, a fluorine atom, and a phenyl group
Preparation Methods
The synthesis of Cyclopropanamine, 2-fluoro-2-phenyl-, (1R,2R)-rel- typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.
Fluorination: Introduction of the fluorine atom can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine precursors.
Phenylation: The phenyl group can be introduced via cross-coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for commercial production.
Chemical Reactions Analysis
Cyclopropanamine, 2-fluoro-2-phenyl-, (1R,2R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the cyclopropane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine or fluorine sites using reagents like sodium azide or alkyl halides.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Cyclopropanamine, 2-fluoro-2-phenyl-, (1R,2R)-rel- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes involving amine and fluorine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 2-fluoro-2-phenyl-, (1R,2R)-rel- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving the modulation of these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Cyclopropanamine, 2-fluoro-2-phenyl-, (1R,2R)-rel- can be compared with other similar compounds such as:
Cyclopropanamine, 2-chloro-2-phenyl-: This compound has a chlorine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.
Cyclopropanamine, 2-fluoro-2-methyl-: The presence of a methyl group instead of a phenyl group can affect the compound’s steric and electronic properties.
Cyclopropanamine, 2-fluoro-2-phenyl-, (1S,2S)-rel-: The stereochemistry of the compound can influence its interactions with biological targets and its overall activity.
Cyclopropanamine, 2-fluoro-2-phenyl-, (1R,2R)-rel- is unique due to its specific combination of substituents and stereochemistry, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(2R)-2-fluoro-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8?,9-/m1/s1 |
InChI Key |
UJTQURLMCYMANH-YGPZHTELSA-N |
Isomeric SMILES |
C1C([C@@]1(C2=CC=CC=C2)F)N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)N |
Origin of Product |
United States |
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